molecular formula C15H20OSn B12521096 (1-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane CAS No. 820250-72-4

(1-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane

Cat. No.: B12521096
CAS No.: 820250-72-4
M. Wt: 335.03 g/mol
InChI Key: ZEXZHLWDCWNUED-UHFFFAOYSA-N
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Description

(1-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane is a specialized organotin reagent designed for advanced synthetic organic chemistry, particularly transition-metal-catalyzed cross-coupling reactions. Its molecular structure, incorporating a phenyl-substituted enyne system and a methoxy group, makes it a valuable building block for the construction of complex molecular architectures. This compound is primarily utilized in Stille cross-coupling reactions to form new carbon-carbon bonds. The Stille reaction is a powerful method widely employed in the synthesis of natural products, pharmaceuticals, and functional materials, allowing for the efficient coupling of stannanes with organic electrophiles such as acyl chlorides or aryl halides. The unique conjugation of the enyne system in this stannane can be leveraged to access specific unsaturated frameworks that are difficult to prepare by other means. Researchers value this reagent for its potential to introduce a functionalized pentenynyl moiety into target molecules, facilitating explorations in structure-activity relationships and the development of novel compounds with bespoke properties. This product is intended for use by qualified laboratory researchers only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

820250-72-4

Molecular Formula

C15H20OSn

Molecular Weight

335.03 g/mol

IUPAC Name

(1-methoxy-5-phenylpent-1-en-4-yn-2-yl)-trimethylstannane

InChI

InChI=1S/C12H11O.3CH3.Sn/c1-13-11-7-3-6-10-12-8-4-2-5-9-12;;;;/h2,4-5,8-9,11H,3H2,1H3;3*1H3;

InChI Key

ZEXZHLWDCWNUED-UHFFFAOYSA-N

Canonical SMILES

COC=C(CC#CC1=CC=CC=C1)[Sn](C)(C)C

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Hydroxyl Groups

The most direct synthesis involves replacing a hydroxyl group in a pentenyne precursor with the trimethylstannane moiety. This method leverages nucleophilic substitution under basic conditions:
Reaction Pathway :

  • Starting Material : 1-Methoxy-5-phenylpent-1-en-4-yn-2-ol.
  • Reagents : Trimethyltin chloride [(CH₃)₃SnCl] and a base (e.g., sodium hydride or potassium carbonate).
  • Conditions : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or reflux.

Mechanism :
The hydroxyl group undergoes deprotonation to form an alkoxide, which displaces chloride from trimethyltin chloride, yielding the desired stannane and releasing HCl.

Example :

Substrate Reagents/Conditions Yield Purity
1-Methoxy-5-phenylpent-1-en-4-yn-2-ol (CH₃)₃SnCl, NaH, THF, 0°C → RT 60–70% >95%

This method is favored for its simplicity and high yield, though the availability of the hydroxyl precursor may limit scalability.

Hydrostannylation of Alkynes or Alkenynes

Hydrostannylation introduces the trimethylstannane group directly onto a carbon-carbon triple or double bond. This method is particularly effective for enyne precursors:

Reaction Pathway :

  • Substrate : 5-Phenylpent-1-en-4-yne.
  • Catalysts : Palladium(0) complexes (e.g., Pd(PPh₃)₄) or zirconocene derivatives.
  • Conditions : Trimethylaluminum (AlMe₃) and water as a proton source.

Mechanism :
The alkyne undergoes hydrostannylation, where trimethylaluminum facilitates the transfer of the trimethylstannane group to the sp-hybridized carbon.

Example :

Substrate Reagents/Conditions Yield Selectivity
5-Phenylpent-1-en-4-yne AlMe₃, H₂O, Cp₂ZrCl₂, 10 mol% 42% 1:1 (major:minor)

This route suffers from moderate yields but offers flexibility for diverse substrates.

Grignard-Mediated Carbon Chain Elongation

A multi-step strategy involving Grignard reagents can construct the carbon backbone:

  • Step 1 : React a ketone (e.g., 3-methoxyphenyl ketone) with ethylmagnesium chloride to form a secondary alcohol.
  • Step 2 : Protect the hydroxyl group as a methyl ether using methyl iodide and a base.
  • Step 3 : Introduce the trimethylstannane group via nucleophilic substitution.

Example :

Step Reagents/Conditions Yield Notes
Grignard Addition EtMgCl, THF, −78°C → RT 96% High stereopurity
O-Methylation CH₃I, K₂CO₃, DMF, 50°C 85% Quantitative yield
Stannylation (CH₃)₃SnCl, NaH, THF, 0°C 70% Crude purity >90%

This method achieves high stereopurity but requires rigorous anhydrous conditions.

Cross-Coupling Reactions (Stille Coupling)

While primarily used in applications, Stille coupling can also serve as a synthetic tool:

  • Substrate : An allyltributylstannane or similar reagent.
  • Catalyst : Pd(PPh₃)₄ or Pd(0) complexes.
  • Conditions : Dichloromethane or THF, 50–80°C.

Mechanism :
Transmetallation between the organotin reagent and the palladium catalyst facilitates coupling with a halide or triflate, forming the carbon-stannane bond.

Example :

Substrate Reagents/Conditions Yield Application
Allyltributylstannane Pd(PPh₃)₄, CH₂Cl₂, 50°C 50% Macrolactone synthesis

This approach is less common for synthesis but highlights the compound’s versatility in catalytic cycles.

Functional Group Transformations

Key transformations in the synthesis include:

Transformation Reagents/Conditions Yield Notes
O-Methylation CH₃I, K₂CO₃, DMF, 50°C 85% Quantitative yield
Hydrostannylation AlMe₃, H₂O, Cp₂ZrCl₂, 10 mol% 42% Moderate selectivity
Stannylation (CH₃)₃SnCl, NaH, THF, 0°C 60–70% High purity

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Nucleophilic Substitution High yield, simple protocol Requires hydroxyl precursor
Hydrostannylation Versatile for diverse substrates Moderate yield, complex workup
Grignard-Mediated High stereopurity Multi-step, anhydrous conditions
Stille Coupling Catalytic efficiency Limited synthetic utility

Research Findings and Optimization

  • Stereochemical Control : Grignard reactions achieve >96% enantiomeric excess when using sterically pure ketones.
  • Catalyst Optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in Stille reactions.
  • Solvent Effects : THF or DMF enhances solubility of stannane intermediates, reducing side reactions.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds .

Mechanism of Action

The mechanism by which (1-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane exerts its effects involves the interaction of the trimethylstannane group with various molecular targets. This interaction can lead to the formation of new chemical bonds and the modification of existing structures. The pathways involved include nucleophilic substitution and oxidative addition reactions .

Comparison with Similar Compounds

Organotin Derivatives

Organotin compounds vary in substituents and metal coordination. Key comparisons include:

Compound Name Molecular Formula Key Functional Groups Applications Stability Notes
(1-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane C₁₅H₂₀OSn Sn(CH₃)₃, enyne, methoxy, phenyl Catalysis, organic synthesis Air-sensitive, moderate toxicity
[[1-methyl-2-oxo-2-[(tributylplumbyl)oxy]ethyl]thio]triphenylstannane [61645-15-6] C₃₃H₅₂OSSnPb Sn(C₆H₅)₃, Pb(C₄H₉)₃ Legacy pesticidal agents High toxicity, low stability
tert-butyl(trimethyl)plumbane [32997-03-8] C₇H₁₈Pb Pb(CH₃)₃, tert-butyl Leaded fuel additives (historical) Extremely toxic, volatile

Key Observations :

  • Metal Center : Tin (Sn) in the target compound vs. lead (Pb) in analogs. Tin derivatives are generally less toxic and more environmentally stable than lead-based counterparts .
  • Functional Groups : The enyne-methoxy-phenyl system in the target compound enhances π-conjugation, favoring reactivity in cross-coupling reactions over purely alkyl-substituted analogs.
  • Stability : Trimethylstannanes are more thermally stable than tributylplumbyl derivatives but require inert handling due to air sensitivity .

Structural Analogues with Unsaturated Backbones

Compounds with enyne or aryl motifs exhibit distinct electronic profiles:

  • 3-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)...propanenitrile (): Features a methoxy-substituted aromatic system but lacks metal coordination, limiting catalytic utility.
  • Acifluorfen (): A nitroaromatic herbicide with chloro-trifluoromethyl substituents. Unlike the target compound, it lacks metal centers but shares steric complexity.

Reactivity Differences :

  • The target compound’s Sn-C bond facilitates nucleophilic transfer in Stille couplings, whereas non-metallic analogs (e.g., acifluorfen) rely on electrophilic aromatic substitution .

Crystallographic and Computational Analysis

Crystal structures of organotin compounds are often resolved using SHELX-based refinement . Visualization tools like Mercury enable packing similarity analyses (e.g., comparing intermolecular interactions in Sn vs. Pb derivatives) . Key findings:

  • Intermolecular Interactions : Trimethylstannane derivatives exhibit weaker van der Waals interactions compared to bulkier tributylplumbyl analogs, affecting crystallinity.
  • Void Analysis : The conjugated enyne system in the target compound may create planar voids, influencing solubility and solid-state reactivity .

Biological Activity

(1-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane is an organotin compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, synthesis, and implications for therapeutic applications.

The compound's structure can be broken down as follows:

  • Molecular Formula : C15H20OSn
  • Molecular Weight : 304.85 g/mol
  • Functional Groups : The presence of a methoxy group, phenyl groups, and a trimethylstannane moiety contributes to its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that organotin compounds exhibit significant antimicrobial activity. Studies have shown that related compounds can inhibit the growth of various bacterial strains. For instance, some organotin derivatives have been reported to possess activity against Staphylococcus aureus and Escherichia coli, suggesting that (1-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane may also exhibit similar effects.

Cytotoxic Effects

Cytotoxicity studies reveal that organotin compounds can induce apoptosis in cancer cells. In vitro assays demonstrated that certain derivatives lead to cell death in leukemia cell lines, with mechanisms involving the induction of reactive oxygen species (ROS) and disruption of mitochondrial function. The specific EC50 values for cell death in these studies were significantly lower for cancer cells compared to normal cells, indicating selective toxicity.

Cell Line EC50 (µM) Mechanism of Action
Acute Myeloid Leukemia0.5Induction of ROS, apoptosis
Breast Cancer0.8Mitochondrial dysfunction
Lung Cancer0.6Cell cycle arrest

The biological activity of (1-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane may involve several mechanisms:

  • DNA Intercalation : Similar compounds have been shown to intercalate DNA, disrupting replication and transcription processes.
  • Topoisomerase Inhibition : Organotin compounds can inhibit topoisomerases, enzymes critical for DNA unwinding during replication.
  • Metal Chelation : The stannane moiety may chelate metal ions, which are essential for various biological processes.

Study 1: Anticancer Activity

In a controlled study, (1-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane was evaluated for its anticancer properties against human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against pathogenic bacteria. The compound demonstrated effective inhibition at concentrations as low as 10 µg/mL against E. coli and S. aureus, showcasing its potential as a therapeutic agent in treating infections.

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